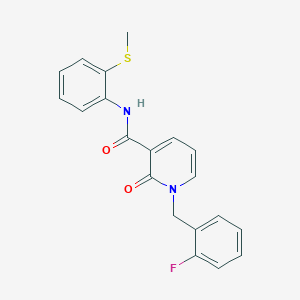

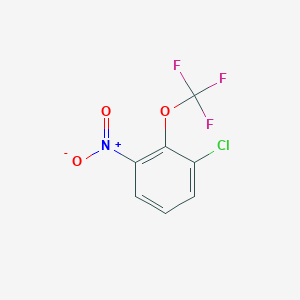

![molecular formula C18H27ClN2O2 B2655073 [4-(2-Aminoethyl)piperidin-1-yl]-[1-(3-methoxyphenyl)cyclopropyl]methanone;hydrochloride CAS No. 2418680-72-3](/img/structure/B2655073.png)

[4-(2-Aminoethyl)piperidin-1-yl]-[1-(3-methoxyphenyl)cyclopropyl]methanone;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of pharmaceuticals . The compound also contains a methoxyphenyl group and a cyclopropyl group attached to a methanone group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis

The compound’s structure includes a piperidine ring, a methoxyphenyl group, and a cyclopropyl group attached to a methanone group. The presence of these functional groups can influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and functional groups. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of new pyridine derivatives with antimicrobial activity showcases the relevance of structurally related compounds in developing new antimicrobial agents. For example, 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to prepare compounds with variable and modest antimicrobial activity against bacteria and fungi. This demonstrates the potential of piperidine and phenyl derivatives in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Antitubercular Activities

A series of compounds synthesized by reaction of different benzyl alcohols have shown significant antitubercular activity against Mycobacterium tuberculosis. Notably, a compound with a piperidin-1-yl group demonstrated not only high in vitro activity but also in vivo efficacy in mice against M. tuberculosis, highlighting the potential of piperidine derivatives in the development of new antitubercular agents (Bisht et al., 2010).

Structural and Molecular Studies

Crystal structure analysis of compounds containing piperidin-1-yl groups provides insights into their molecular configurations, which is crucial for understanding their interactions and reactivity. For example, the crystal structure of a compound featuring a hydroxypiperidin-1-yl group revealed intermolecular hydrogen bonds and molecular orientations significant for its chemical properties and potential reactivity (Revathi et al., 2015).

Selective Estrogen Receptor Modulator (SERM) Development

The discovery and synthesis of compounds acting as SERMs highlight the potential of piperidine derivatives in modulating estrogen receptors with high potency. This suggests a pathway for developing compounds with specific biological activities, leveraging the structural features of piperidine and phenyl groups (Palkowitz et al., 1997).

Future Directions

properties

IUPAC Name |

[4-(2-aminoethyl)piperidin-1-yl]-[1-(3-methoxyphenyl)cyclopropyl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2.ClH/c1-22-16-4-2-3-15(13-16)18(8-9-18)17(21)20-11-6-14(5-10-19)7-12-20;/h2-4,13-14H,5-12,19H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSLKMZMUIOHGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CC2)C(=O)N3CCC(CC3)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Aminoethyl)piperidin-1-yl]-[1-(3-methoxyphenyl)cyclopropyl]methanone;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

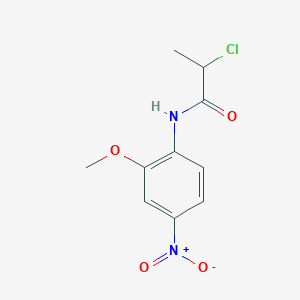

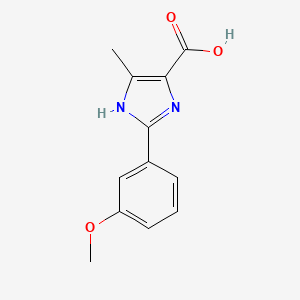

![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)

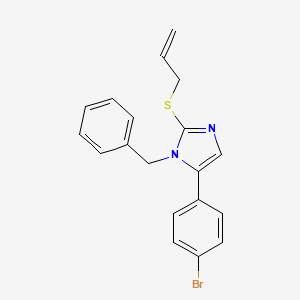

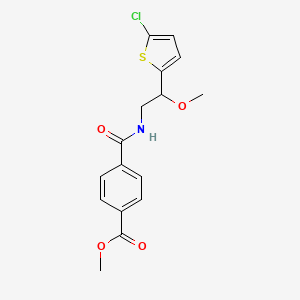

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2655002.png)

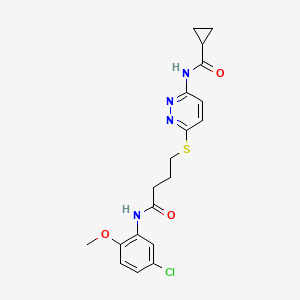

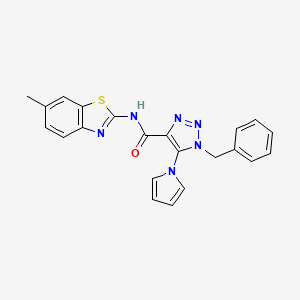

![Methyl 5-[[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2655009.png)

![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2655010.png)